molecular formula C2H3IO2 B1672022 Iodoacetic acid CAS No. 64-69-7

Iodoacetic acid

Cat. No. B1672022
CAS RN: 64-69-7
M. Wt: 185.95 g/mol
InChI Key: JDNTWHVOXJZDSN-UHFFFAOYSA-N
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Description

Iodoacetic acid is a haloacetic acid that is acetic acid in which one of the hydrogens of the methyl group is replaced by an iodine atom . It is used as a reagent for the modification of sulfhydryl groups in organic synthesis . It reacts with the cysteine moiety in proteins to prevent the re-formation of disulfide bonds during protein sequencing .


Synthesis Analysis

Iodoacetic acid (IAA) is a byproduct of water disinfection formed by reactions between oxidizing disinfectants and iodide . It has been found in drinking water and its concentrations can vary between seasons . IAA has been used in the synthesis of novel covalent cysteine proteases inhibitors .


Molecular Structure Analysis

Iodoacetic acid has a molecular formula of C2H3IO2 . It is an organoiodine compound and a haloacetic acid . The molecular weight of iodoacetic acid is 185.95 g/mol .


Chemical Reactions Analysis

Iodoacetic acid is known to react with cysteine residues in proteins . It is often used to modify SH-groups to prevent the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .


Physical And Chemical Properties Analysis

Iodoacetic acid appears as colorless or white crystals . It is a derivative of acetic acid and is a toxic compound . Like many alkyl halides, it is an alkylating agent .

Safety And Hazards

Iodoacetic acid is considered hazardous. It is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, and clothing, and to not breathe dust . It should be stored locked up and disposed of properly .

Future Directions

Recent studies have shown that IAA may be an endocrine disruptor and have reproductive and developmental toxicity . Future research could focus on further understanding these effects and developing methods to mitigate them .

properties

IUPAC Name

2-iodoacetic acid
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InChI

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)
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InChI Key

JDNTWHVOXJZDSN-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)I
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Molecular Formula

C2H3IO2
Record name IODOACETIC ACID
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DSSTOX Substance ID

DTXSID5025445
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Molecular Weight

185.95 g/mol
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Physical Description

Iodoacetic acid appears as colorless or white crystals. (NTP, 1992), Colorless or white solid; [Merck Index] Pale yellow crystalline flakes; Soluble in water; [MSDSonline]
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Boiling Point

Decomposes (NTP, 1992), Decomposes
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Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), Soluble in water, Soluble in alcohol; very slightly soluble in ether, Soluble in ethanol, petroleum ether; slightly soluble in ether, chloroform
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Mechanism of Action

Iodoacetate inhibits glyceraldehyde-3-phosphate dehydrogenase and therefore prevents conversion of 1,3-diphosphoglyceraldehyde into 1,3-glyceric acid, necessary reaction in pyruvate and lactate production ... Glycolysis provides major source of energy to photoreceptor cells, and inhibition ... lead to cell destruction.
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Product Name

Iodoacetic acid

Color/Form

Colorless or white crystals, White to yellow powder or flakes

CAS RN

64-69-7
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Melting Point

181 °F (NTP, 1992), 82-83 °C, Colorless or white crystals. MP: 210 °C. Soluble in water, alcohol; very slightly soluble in ether. Hygroscopic in moist air /Iodoacetic acid, sodium salt/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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